![molecular formula C21H40O5 B12577009 12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione CAS No. 194287-73-5](/img/structure/B12577009.png)
12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione: is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a dione functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione typically involves multi-step organic reactions. One common approach is to start with a dodecane backbone and introduce the hydroxyl and dione functionalities through a series of oxidation and substitution reactions. Specific reagents and catalysts, such as oxidizing agents (e.g., potassium permanganate) and protecting groups, are often used to achieve the desired structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl groups in 12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: The dione functionality can be reduced to form diols using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Diols.
Substitution Products: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: 12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways involving hydroxyl and dione functionalities.
Industry: Used in the formulation of specialty chemicals, including surfactants and lubricants, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the dione functionality can participate in redox reactions, altering the activity of the target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- 12-Hydroxydodecane-3,8-dione
- 7-Hydroxy-3-(2-hydroxyethyl)heptane-2,6-dione
- 12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-2,9-dione
This detailed article provides a comprehensive overview of 12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
194287-73-5 |
|---|---|
Formule moléculaire |
C21H40O5 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
12-[7-hydroxy-3-(2-hydroxyethyl)heptoxy]dodecane-3,8-dione |
InChI |
InChI=1S/C21H40O5/c1-2-20(24)10-3-4-11-21(25)12-6-8-17-26-18-14-19(13-16-23)9-5-7-15-22/h19,22-23H,2-18H2,1H3 |
Clé InChI |
SIGWAHILMHJXJP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CCCCC(=O)CCCCOCCC(CCCCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


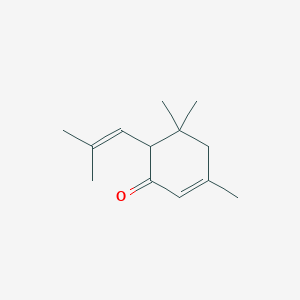
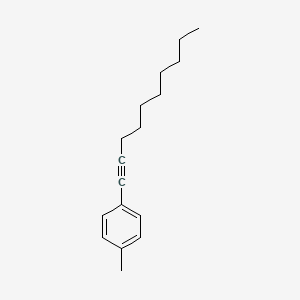

![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12576939.png)
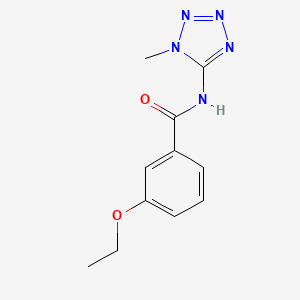
![1,2-Benzenedicarbonitrile, 4-[[(4-methylphenyl)methyl]thio]-](/img/structure/B12576942.png)
![4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol](/img/structure/B12576967.png)

![2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate](/img/structure/B12576979.png)
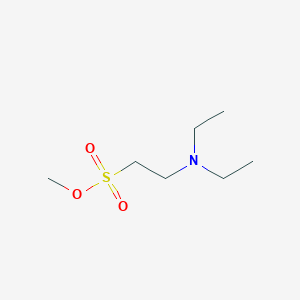
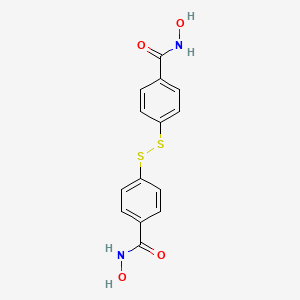
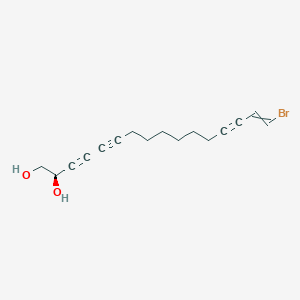
![Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester](/img/structure/B12577018.png)
![N-[4,4-Bis(4-methylphenyl)but-3-en-1-yl]-3-(trifluoromethyl)aniline](/img/structure/B12577022.png)
